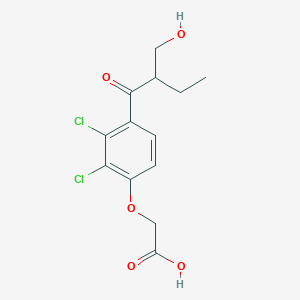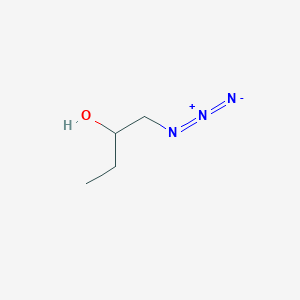
2-Desmethylene-2-chloromethyl Ethacrynic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Desmethylene-2-chloromethyl Ethacrynic Acid” is a pharmaceutical impurity standard . It has a molecular formula of C13H13Cl3O4 and a molecular weight of 339.60 . It belongs to the Etacrynic API family .
Molecular Structure Analysis
The molecular structure of “2-Desmethylene-2-chloromethyl Ethacrynic Acid” is represented by the formula C13H13Cl3O4 . This indicates that the molecule is composed of 13 carbon atoms, 13 hydrogen atoms, 3 chlorine atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Desmethylene-2-chloromethyl Ethacrynic Acid” include its molecular formula (C13H13Cl3O4) and molecular weight (339.60) .科学的研究の応用
1. Acute Transient Hearing Loss Therapy
Ethacrynic acid, a structurally related compound to 2-Desmethylene-2-chloromethyl Ethacrynic Acid, has been documented for its role in acute transient hearing loss therapy, particularly following its intravenous administration (Schneider & Becker, 1966).
2. Renal Function Investigation
Studies have utilized ethacrynic acid to investigate its effects on renal diluting and concentrating mechanisms, particularly in the loop of Henle, which could have implications for understanding the role of related compounds (Goldberg et al., 1964).
3. Enhancement of Chemotherapy
Ethacrynic acid has been explored for its potential to enhance the cytotoxicity of chemotherapeutic agents in primary cultures of human tissues, indicating a possible application in cancer treatment (Nagourney et al., 2008).
4. Renotropic Characteristics Study
The renotropic characteristics of ethacrynic acid have been investigated to understand its unique saluretic-diuretic action in the body, which might be relevant for the research of 2-Desmethylene-2-chloromethyl Ethacrynic Acid (Beyer et al., 1965).
5. Effects on Sodium Transport
Research has been conducted on the effects of ethacrynic acid on sodium transport, which may provide insights into the potential applications of its derivatives in treating conditions related to sodium imbalance (Baba et al., 1966).
6. Understanding Molecular Dynamics
Studies on ethylene−methacrylic acid ionomers, structurally related to 2-Desmethylene-2-chloromethyl Ethacrynic Acid, have provided insights into the dynamics of such compounds in various applications (Tierney & Register, 2002).
7. Analytical Chemistry Applications
Research on the polarographic reduction of ethacrynic acid contributes to analytical chemistry, particularly in the study of α,β-unsaturated ketones, which could be relevant for analyzing compounds like 2-Desmethylene-2-chloromethyl Ethacrynic Acid (Deshler & Zuman, 1974).
8. Material Science Research
Investigations into the physical structure of ionomers, which includes compounds structurally similar to 2-Desmethylene-2-chloromethyl Ethacrynic Acid, have implications in material science and engineering (Longworth & Vaughan, 1968).
9. Plant Growth Regulation
Research on ethylene evolution from 2-chloroethylphosphonic acid, a compound related to 2-Desmethylene-2-chloromethyl Ethacrynic Acid, has applications in plant growth regulation (Yang, 1969).
作用機序
While specific information on the mechanism of action of “2-Desmethylene-2-chloromethyl Ethacrynic Acid” is not available, it’s worth noting that Etacrynic acid, which is in the same API family, inhibits the symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in excretion of these ions, increased urinary output, and reduction in extracellular fluid .
Safety and Hazards
特性
IUPAC Name |
2-[2,3-dichloro-4-[2-(hydroxymethyl)butanoyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O5/c1-2-7(5-16)13(19)8-3-4-9(12(15)11(8)14)20-6-10(17)18/h3-4,7,16H,2,5-6H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUOOKOWCATTNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575379 |
Source


|
| Record name | {2,3-Dichloro-4-[2-(hydroxymethyl)butanoyl]phenoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95772-54-6 |
Source


|
| Record name | {2,3-Dichloro-4-[2-(hydroxymethyl)butanoyl]phenoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone](/img/structure/B1368933.png)


![1-[(Dibenzylamino)methyl]cyclopropan-1-ol](/img/structure/B1368937.png)

